3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine
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Overview
Description
3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets . This compound features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a methylpiperidine moiety.
Scientific Research Applications
3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity and ability to interact with various biological targets.
Chemical Biology: It serves as a probe to study biological processes and molecular interactions involving fluorinated compounds.
Material Science: The compound’s unique properties make it useful in the design and synthesis of advanced materials with specific functionalities.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
The compound likely interacts with its target(s) to induce changes at the molecular level, potentially altering the function or activity of the target .
Biochemical Pathways
For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially affect the overall functioning of that pathway .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The compound’s interaction with its target(s) would likely result in changes at the cellular level, potentially influencing cell function or behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target(s) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the substitution of halogenated pyridines with fluoride ions in the presence of nucleophilic fluorinating agents like tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of advanced fluorinating reagents and catalysts, along with optimized reaction parameters, allows for efficient and high-yield synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the piperidine and pyridine rings.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidation states of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-(trifluoromethyl)pyridine: Another fluorinated pyridine with a trifluoromethyl group instead of a methoxy group.
3-Fluoro-1-methylpiperidin-4-amine: A related compound with a similar piperidine moiety but different substitution on the pyridine ring.
Uniqueness
3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the methoxy group enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields .
Properties
IUPAC Name |
3-fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-15-7-3-4-10(8-15)9-16-12-11(13)5-2-6-14-12/h2,5-6,10H,3-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONZQIOCOQMVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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